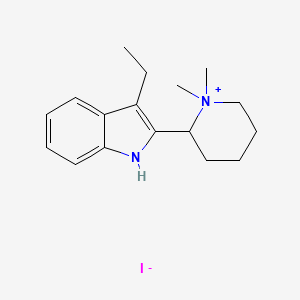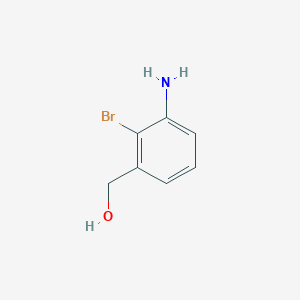![molecular formula C24H34O3 B14002604 2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol CAS No. 79994-42-6](/img/structure/B14002604.png)
2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol typically involves multiple steps, including the formation of the phenol core and subsequent functionalization. One common method involves the alkylation of 4,6-ditert-butyl-phenol with 2-bromoethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.
類似化合物との比較
Similar Compounds
4-methoxyphenethylamine: Similar in structure but lacks the bulky tert-butyl groups.
2-methoxy-4-methylphenol: Contains a methoxy group but differs in the position and presence of tert-butyl groups.
4-ethoxyphenol: Similar phenolic structure but lacks the methoxy and tert-butyl groups.
Uniqueness
2-[ethoxy-(4-methoxyphenyl)methyl]-4,6-ditert-butyl-phenol is unique due to the presence of both ethoxy and methoxy groups along with bulky tert-butyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
特性
CAS番号 |
79994-42-6 |
|---|---|
分子式 |
C24H34O3 |
分子量 |
370.5 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-[ethoxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H34O3/c1-9-27-22(16-10-12-18(26-8)13-11-16)19-14-17(23(2,3)4)15-20(21(19)25)24(5,6)7/h10-15,22,25H,9H2,1-8H3 |
InChIキー |
AUJGOUPFFHBOFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=C(C=C1)OC)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 9-amino-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14002530.png)
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)


![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)



![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)



